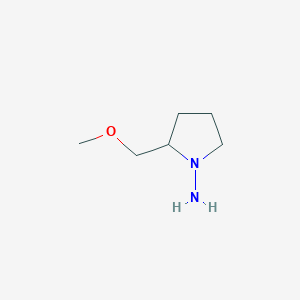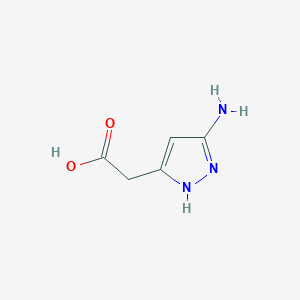
Pentafluorophenyl pyridine-2-carboxylate
Overview
Description
Pentafluorophenyl pyridine-2-carboxylate is an organic compound with the molecular formula C12H4F5NO2 and a molecular weight of 289.16 g/mol . This compound is characterized by the presence of a pentafluorophenyl group attached to a pyridine-2-carboxylate moiety, making it a valuable reagent in various chemical reactions and research applications .
Mechanism of Action
Target of Action
It’s known that the compound interacts with metal complexes containing a polar fe–mg bond .
Mode of Action
Pentafluorophenyl pyridine-2-carboxylate undergoes a reaction with a metal complex containing a polar Fe–Mg bond, leading to selective C–F bond activation . This process involves a stepwise nucleophilic aromatic substitution (SNAr) mechanism, where the bimetallic nucleophile attacks the electron-deficient aromatic ring . This is the first time the SNAr mechanism has been elucidated in detail for metal-based nucleophiles .
Biochemical Pathways
The compound’s interaction with metal complexes and its role in the snar mechanism suggest it may influence pathways involving these complexes and mechanisms .
Pharmacokinetics
Its molecular weight is 28916 , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
Its ability to activate c–f bonds via the snar mechanism suggests it may have significant effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorophenyl pyridine-2-carboxylate can be synthesized through the reaction of pentafluorophenol with pyridine-2-carbonyl chloride hydrochloride . The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the ester bond between the pentafluorophenyl group and the pyridine-2-carboxylate moiety . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group can be displaced by nucleophiles, leading to the formation of substituted pyridine-2-carboxylates.
Common Reagents and Conditions
Major Products Formed
Nucleophilic substitution: Substituted pyridine-2-carboxylates with various functional groups depending on the nucleophile used.
Hydrolysis: Pyridine-2-carboxylic acid and pentafluorophenol.
Scientific Research Applications
Pentafluorophenyl pyridine-2-carboxylate has a wide range of applications in scientific research, including:
Organic synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly those containing pyridine and pentafluorophenyl groups.
Material science: The compound is employed in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceutical development: This compound is used in the synthesis of potential drug candidates and bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl acetate: Similar to pentafluorophenyl pyridine-2-carboxylate, this compound contains a pentafluorophenyl group attached to an acetate moiety.
Pentafluorophenyl benzoate: This compound features a pentafluorophenyl group attached to a benzoate moiety and is also used in organic synthesis.
Uniqueness
This compound is unique due to the presence of the pyridine-2-carboxylate moiety, which imparts additional reactivity and versatility in chemical reactions compared to other pentafluorophenyl esters . This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-3-1-2-4-18-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJSLIBBYMXLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373058 | |
| Record name | Pentafluorophenyl pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188837-53-8 | |
| Record name | Pentafluorophenyl pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B70950.png)


![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)

![43,44-Di(propan-2-yloxy)-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B70962.png)




![5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)

